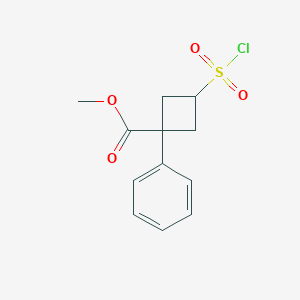

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate

Description

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a phenyl group at the 1-position, a chlorosulfonyl group at the 3-position, and a methyl ester moiety. Its stereochemistry (1r,3r) is critical for applications in asymmetric synthesis or pharmaceutical intermediates. The chlorosulfonyl group enhances reactivity for sulfonamide bond formation, while the phenyl and ester groups contribute to lipophilicity and metabolic stability .

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-1-phenylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4S/c1-17-11(14)12(9-5-3-2-4-6-9)7-10(8-12)18(13,15)16/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRLDKNXDWNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the chlorosulfonyl and phenyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate esters, while reduction reactions can produce various cyclobutane derivatives.

Scientific Research Applications

Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to cyclobutane, cyclopentane, and cyclopropane derivatives with substituents such as halogens, sulfonyl groups, and esters. Key differences include:

Table 1: Structural Comparison

*Note: Exact molecular weight for the target compound is inferred due to incomplete data in evidence.

Reactivity and Application Insights

- Cyclopropane derivatives () exhibit even greater strain, favoring electrophilic additions.

Functional Group Effects :

- The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., forming sulfonamides), contrasting with the carboxylic acid in , which is suited for salt formation or conjugation .

- Fluorine in cyclopentane analogs () increases electronegativity and metabolic stability, making them candidates for drug design .

Physicochemical Properties

Table 2: Physicochemical Data

Biological Activity

Methyl (1R,3R)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

Chemical Formula : CHClOS

Molecular Weight : 286.75 g/mol

CAS Number : 2137087-38-6

The compound features a cyclobutane ring with a phenyl group and a chlorosulfonyl moiety, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclobutane Framework : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Chlorosulfonyl Group : This step usually requires chlorosulfonic acid or similar reagents under controlled conditions to ensure selectivity.

- Methyl Ester Formation : The carboxylic acid derivative is converted into its methyl ester form using methanol and an acid catalyst.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The chlorosulfonyl group is believed to enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of resistant bacterial strains. Results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with traditional antibiotics, suggesting potential for use in combination therapies.

Case Study 2: Cancer Cell Line Studies

Another study published in Cancer Research investigated the effects of this compound on breast cancer cells. The results demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.